molecular formula C8H11N3O B1272645 2-Amino-5-methylbenzohydrazide CAS No. 28461-49-6

2-Amino-5-methylbenzohydrazide

Cat. No. B1272645
CAS RN: 28461-49-6
M. Wt: 165.19 g/mol
InChI Key: TYOORXFLYLJSOE-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzohydrazide (AMBH) is an organic compound composed of an amine and a benzene ring. It is a white crystalline solid with a melting point of 132-133°C. It is soluble in water, methanol, ethanol, and acetone. AMBH is used in a variety of scientific applications, including organic synthesis, drug development, and biochemical research.

Scientific Research Applications

Antitumor and Antimicrobial Activities

2-Amino-5-methylbenzohydrazide derivatives have shown promising applications in the field of antitumor and antimicrobial activities. Some synthesized compounds from this derivative displayed notable antitumor and antimicrobial effects, indicating their potential as key precursors in pharmaceutical developments (Abou-Elmagd & Hashem, 2016).

Antihypertensive and α-Blocking Agents

The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing good antihypertensive α-blocking activity with low toxicity. This highlights its potential in creating new cardiovascular drugs (Abdel-Wahab et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied as corrosion inhibitors for steel in sodium chloride media. This application is crucial in extending the life of metal structures and components (Gece & Bilgiç, 2009).

Immunomodulatory Effects

Studies have demonstrated the immunomodulatory properties of this compound derivatives, with effects on the proliferation of lymphocytes and the production of certain cytokines. This opens pathways for the compound's use in treating autoimmune diseases or enhancing vaccine efficacy (Drynda et al., 2014).

Enzyme Inhibition

This compound derivatives have also been explored for their potential as enzyme inhibitors, particularly lipase and α-glucosidase inhibitors. This could be significant in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Safety and Hazards

The safety information for 2-Amino-5-methylbenzohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOORXFLYLJSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378947
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28461-49-6
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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